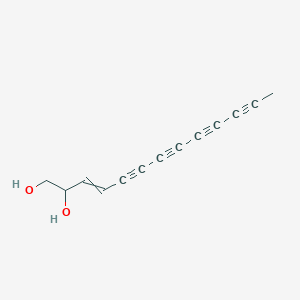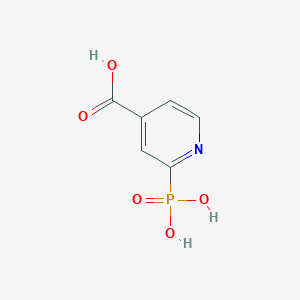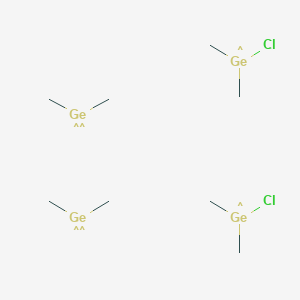
Chloro(dimethyl)germyl--dimethyl-lambda~2~-germane (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chloro(dimethyl)germyl–dimethyl-lambda~2~-germane (1/1) is an organogermanium compound characterized by the presence of germanium atoms bonded to chlorine and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Chloro(dimethyl)germyl–dimethyl-lambda~2~-germane (1/1) typically involves the reaction of germanium tetrachloride with dimethylgermanium compounds under controlled conditions. One common method includes the use of a Grignard reagent, such as methylmagnesium chloride, to introduce the methyl groups to the germanium center. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and recrystallization, ensures the efficient production of high-quality Chloro(dimethyl)germyl–dimethyl-lambda~2~-germane (1/1).
Chemical Reactions Analysis
Types of Reactions
Chloro(dimethyl)germyl–dimethyl-lambda~2~-germane (1/1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium oxides.
Reduction: Reduction reactions can convert the compound to lower oxidation state germanium species.
Substitution: The chlorine atom can be substituted with other functional groups, such as alkyl or aryl groups, using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Organolithium or organomagnesium reagents are typically employed for substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield germanium dioxide, while substitution reactions can produce a variety of organogermanium compounds with different functional groups.
Scientific Research Applications
Chloro(dimethyl)germyl–dimethyl-lambda~2~-germane (1/1) has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organogermanium compounds and as a reagent in various organic transformations.
Biology: Research into its potential biological activity and toxicity is ongoing, with some studies exploring its use in medicinal chemistry.
Industry: The compound is used in the production of advanced materials, such as semiconductors and specialized coatings.
Mechanism of Action
The mechanism by which Chloro(dimethyl)germyl–dimethyl-lambda~2~-germane (1/1) exerts its effects involves interactions with molecular targets and pathways specific to its chemical structure. The chlorine and methyl groups influence its reactivity and interactions with other molecules, potentially affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Chloro(chloromethyl)dimethylsilane: Similar in structure but with silicon instead of germanium.
Dimethylgermanium dichloride: Another organogermanium compound with different substitution patterns.
Uniqueness
Chloro(dimethyl)germyl–dimethyl-lambda~2~-germane (1/1) is unique due to its specific combination of chlorine and methyl groups bonded to germanium, which imparts distinct chemical properties and reactivity compared to similar compounds.
This detailed article provides a comprehensive overview of Chloro(dimethyl)germyl–dimethyl-lambda~2~-germane (1/1), covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
143251-30-3 |
|---|---|
Molecular Formula |
C8H24Cl2Ge4 |
Molecular Weight |
481.7 g/mol |
InChI |
InChI=1S/2C2H6ClGe.2C2H6Ge/c2*1-4(2)3;2*1-3-2/h2*1-2H3;2*1-2H3 |
InChI Key |
IPEKTZFIBPIDKF-UHFFFAOYSA-N |
Canonical SMILES |
C[Ge]C.C[Ge]C.C[Ge](C)Cl.C[Ge](C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


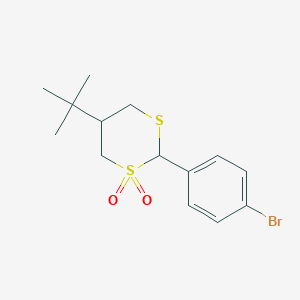
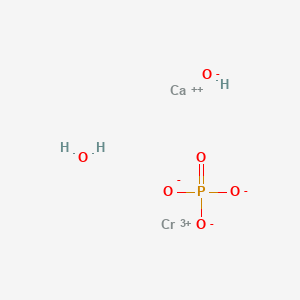
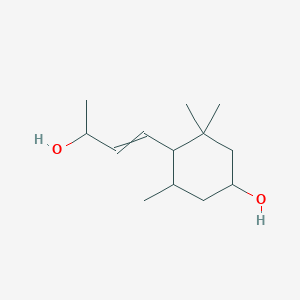
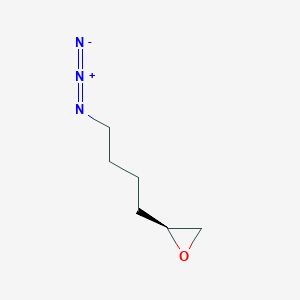
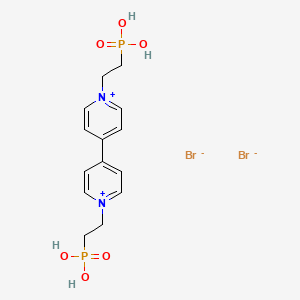

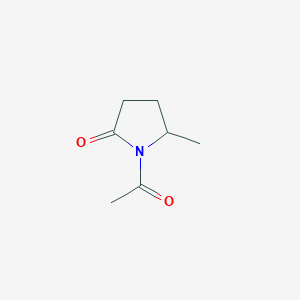
![1,2-Benzenedicarbonitrile, 3-[4-(1-methyl-1-phenylethyl)phenoxy]-](/img/structure/B12556166.png)
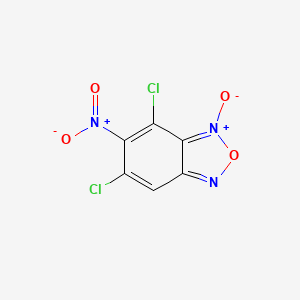
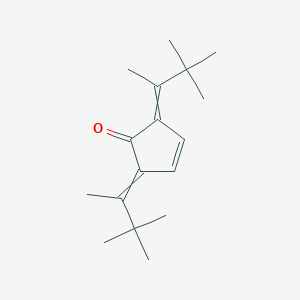

![1-{3,5-Dihydroxy-4-[(propan-2-yl)oxy]phenyl}ethan-1-one](/img/structure/B12556187.png)
